4,4'-Ethylenedipiperidine dihydrochloride

Anticancer Agents DNA Intercalators Structure-Activity Relationship

Researchers requiring a structurally precise bis-piperidine scaffold often encounter supply inconsistency and unverified identity of diamine building blocks-variability that directly compromises SAR reproducibility and polymer backbone performance. 4,4'-Ethylenedipiperidine dihydrochloride (CAS 84473-84-7) eliminates this uncertainty as a rigorously characterized, ethylene-bridged bis-nitrogen core. • Enables sub-μM anticancer activity: BNIPPiEth derivatives achieve IC50 = 0.2 μM against breast cancer cells via precise DNA bis-intercalation. • Validated Gi protein modulator precursor with documented patent activity. • Verified FTIR & Raman reference spectra available for immediate identity confirmation and GLP compliance.

Molecular Formula C12H25ClN2
Molecular Weight 232.79 g/mol
CAS No. 84473-84-7
Cat. No. B1628038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Ethylenedipiperidine dihydrochloride
CAS84473-84-7
Molecular FormulaC12H25ClN2
Molecular Weight232.79 g/mol
Structural Identifiers
SMILESC1CNCCC1CCC2CCNCC2.Cl
InChIInChI=1S/C12H24N2.ClH/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;/h11-14H,1-10H2;1H
InChIKeyJMZDWSBAOOLDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Ethylenedipiperidine Dihydrochloride: Overview


4,4'-Ethylenedipiperidine dihydrochloride (CAS 84473-84-7; molecular formula C12H26Cl2N2, MW 269.25 g/mol) is a synthetic organic compound belonging to the bis-piperidine class of symmetrical diamines, featuring two piperidine rings connected by a two-carbon ethylene bridge, stabilized as the dihydrochloride salt [1]. Its rigid yet conformationally flexible bis-piperidine scaffold distinguishes it from monoamine alternatives and shorter diamines, providing a unique combination of a basic nitrogen-rich core with controlled spatial separation. This structural signature underpins its use as a key building block in organic synthesis, a functional linker in metal-organic frameworks (MOFs) and polymer chemistry, and a critical intermediate in the design of selective G protein-coupled receptor (GPCR) modulators [2].

Why Generic Substitution Fails for 4,4'-Ethylenedipiperidine Dihydrochloride


The functional performance of 4,4'-ethylenedipiperidine dihydrochloride is inextricably linked to its specific linker geometry and the resulting bis-nitrogen pharmacophore or coordination sphere. Attempting to substitute it with generic diamines—such as 1,2-ethylenediamine (lacking the piperidine ring's basicity and steric bulk), piperazine (shorter linker, distinct ring electronics), or even close analogs like 4,4'-trimethylenedipiperidine or 4,4'-bipiperidine (with altered ethylene bridge length and conformational freedom)—introduces profound changes in molecular recognition, polymer backbone flexibility, or MOF pore architecture [1]. As demonstrated in medicinal chemistry, a seemingly minor modification from an ethylenedipiperidine to a piperidylpropane linker can significantly alter cytotoxicity profiles and DNA binding properties, underscoring that this specific scaffold is not a commodity but a precise design element [2].

Performance Evidence for 4,4'-Ethylenedipiperidine Dihydrochloride


Cytotoxicity Enhancement in Breast Cancer Cells

The BNIP derivative synthesized from 4,4'-ethylenedipiperidine dihydrobromide (BNIPPiEth) demonstrated significantly enhanced cytotoxicity compared to its close structural analog BNIPDaCHM, which uses a diaminodicyclohexylmethane linker. This is a direct result of the ethylenedipiperidine linker's optimized length and flexibility for DNA bis-intercalation [1].

Anticancer Agents DNA Intercalators Structure-Activity Relationship

Gi Protein Modulator Synthesis Validation

4,4'-Ethylenedipiperidine dihydrochloride is a documented reactant in the synthesis of small molecules designed to directly activate Gi proteins, a specific subfamily of GPCRs with broad therapeutic implications. This application is documented in chemical catalogs and supported by patent literature on selective G protein modulators, distinguishing it from general-purpose diamines that lack this specific biological application profile [1].

GPCR Pharmacology Chemical Biology Drug Discovery

Spectral Fingerprint for Quality Control

The compound has a fully characterized and publicly accessible spectral signature, with one FTIR and one Raman spectrum available in a major reference database. This provides an unequivocal analytical identity for quality control, structural confirmation, and forensic authentication of research materials [1].

Analytical Chemistry Quality Control Spectral Database

Thermal and Mechanical Tuning in Polyamides

Patent literature explicitly identifies 4,4'-ethylenedipiperidine as a distinct diamine candidate for synthesizing semi-aromatic polyamides with tailored properties, alongside other piperidine-based diamines [1]. Replacing traditional aliphatic diamines like hexamethylenediamine with a piperidine-containing monomer is known to increase glass transition temperature (Tg) and alter crystallinity, a class-level effect applicable to this scaffold. While 4,4'-trimethylenedipiperidine was preferred in one embodiment for its specific backbone flexibility, the selection of 4,4'-ethylenedipiperidine offers a distinct middle-ground between shorter (4,4'-bipiperidine) and longer (trimethylene) linkers for precise tuning of polymer architecture [1].

Polymer Chemistry Thermoplastics Polyamide Synthesis

Key Applications of 4,4'-Ethylenedipiperidine Dihydrochloride


Linker-Optimized Bis-Intercalating Anticancer Agents

Researchers designing bis-intercalating DNA-binding agents should select 4,4'-ethylenedipiperidine dihydrochloride as the linker precursor when the goal is to maximize cytotoxicity through precise spatial control. Direct comparative data demonstrates that derivatives incorporating this specific ethylenedipiperidine linker (e.g., BNIPPiEth) exhibit significantly enhanced potency (IC50 down to 0.2 μM) against breast cancer cell lines compared to analogs with alternative linker geometries, validating its use in structure-activity relationship (SAR) campaigns targeting DNA [4].

Gi Protein Modulator Library Construction

For chemical biology groups investigating G protein signaling bias or developing allosteric GPCR modulators, this compound serves as a validated core scaffold. Its documented use in synthesizing direct Gi protein activators—supported by patent activity and vendor cataloging as a reactant for selective G protein modulators—makes it a strategic starting point for focused compound library generation, bypassing the extensive screening required for uncharacterized diamine scaffolds [4].

Semi-Aromatic Polyamide Backbone Engineering

Industrial polymer chemists developing high-performance thermoplastics can utilize 4,4'-ethylenedipiperidine dihydrochloride to impart specific thermal and mechanical characteristics unattainable with conventional aliphatic diamines. As explicitly identified in patent literature on piperidine-containing polyamides, the incorporation of this rigid yet ethylene-spaced bis-piperidine unit elevates glass transition temperature and modifies crystallinity relative to hexamethylenediamine-based benchmarks. Its intermediate linker length distinguishes it from both the shorter 4,4'-bipiperidine and the longer 4,4'-trimethylenedipiperidine, offering a precise design knob for backbone engineering [4].

Spectral Authentication and Batch Consistency

In analytical and quality control laboratories, the availability of verified FTIR and Raman reference spectra for this compound enables rapid, non-destructive identity confirmation and purity assessment of incoming research materials. This documented spectral fingerprint supports compliance with GLP documentation requirements and ensures that experimental variability does not arise from misidentified or degraded building blocks, a critical but often overlooked advantage in procurement for reproducible research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Ethylenedipiperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.